2,4-Dimethyl-3-fluorobenzyl alcohol
Overview
Description
2,4-Dimethyl-3-fluorobenzyl alcohol is a chemical compound with the molecular formula C9H11FO . It is used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group) with two methyl groups (CH3) and one fluorine atom attached to the benzene ring .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Safety and Hazards
Mechanism of Action
Target of Action
Benzyl alcohols are often used as solvents and intermediates in the synthesis of other organic compounds. They don’t typically have a specific biological target, but their effects can be due to their physicochemical properties .
Mode of Action
Benzyl alcohols can undergo a variety of chemical reactions, including oxidation, reduction, and substitution . For example, they can react with a hydrogen halide to produce an alkyl halide and water .
Biochemical Pathways
As solvents and synthetic intermediates, benzyl alcohols can participate in various biochemical pathways depending on the specific compounds they are being used to synthesize .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzyl alcohols can vary widely depending on their specific chemical structure and the route of administration. Generally, they can be absorbed through the skin, lungs, and digestive tract, and they are often metabolized by oxidation and conjugation reactions .
Result of Action
The effects of benzyl alcohols can range from mild irritation to serious toxicity, depending on the specific compound and the dose. Some benzyl alcohols are used in pharmaceuticals and cosmetics for their antimicrobial and preservative properties .
Action Environment
The action of benzyl alcohols can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the compound’s stability, reactivity, and the rate at which it is absorbed and metabolized .
Properties
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYLXIPJKBAWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698172 | |
Record name | (3-Fluoro-2,4-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-82-4 | |
Record name | (3-Fluoro-2,4-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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